molecular formula C11H17NO3 B8336744 3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol

3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol

Cat. No.: B8336744
M. Wt: 211.26 g/mol
InChI Key: FXLGWZXFXQAEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and a phenoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable aminomethylating agent to introduce the aminomethyl group. This intermediate is then subjected to further reactions to attach the propanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(N-Fmoc-N-Ethyl) Aminomethyl-3-Methoxy-Phenoxy) Butyric Acid
  • (4R-Cis)-6-[(Acetyloxy) Methyl)]-2,2-Dimethyl-1,3-Dioxane-4
  • Meta Hydroxy Benzoic Acid (Mhba)
  • ®-(+)-2-(4-Hydroxyphenoxy) Propanoic Acid

Uniqueness

3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-[4-(aminomethyl)-3-methoxyphenoxy]propan-1-ol

InChI

InChI=1S/C11H17NO3/c1-14-11-7-10(15-6-2-5-13)4-3-9(11)8-12/h3-4,7,13H,2,5-6,8,12H2,1H3

InChI Key

FXLGWZXFXQAEHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCCO)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-Aminomethyl-3-methoxy-phenoxy)-propan-1-ol is prepared starting from 4-aminomethyl-3-methoxy-phenol and 1-bromo-propanol in analogy to the procedures given in Example 18, steps a to c. LC-MS: tR=0.67 min, [M+1]+=212.16.
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0 (± 1) mol
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Reaction Step One
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1-bromo-propanol
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Reaction Step Two

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